Cinnabarin

Description

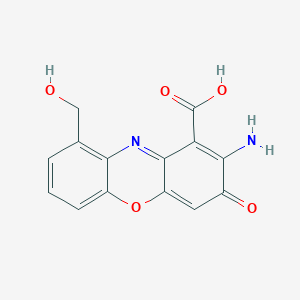

Structure

3D Structure

Properties

CAS No. |

146-90-7 |

|---|---|

Molecular Formula |

C14H10N2O5 |

Molecular Weight |

286.24 g/mol |

IUPAC Name |

2-amino-9-(hydroxymethyl)-3-oxophenoxazine-1-carboxylic acid |

InChI |

InChI=1S/C14H10N2O5/c15-11-7(18)4-9-13(10(11)14(19)20)16-12-6(5-17)2-1-3-8(12)21-9/h1-4,17H,5,15H2,(H,19,20) |

InChI Key |

BHUPIKYIGMWGAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)OC3=CC(=O)C(=C(C3=N2)C(=O)O)N)CO |

Other CAS No. |

146-90-7 |

Synonyms |

cinnabarin cinnabarine |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Cinnabarin: A Technical Guide to its Structure Elucidation and Spectral Analysis

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the analytical techniques and spectral data integral to the structural determination of cinnabarin, a bioactive phenoxazone alkaloid. This document details the experimental protocols and presents a clear, comparative analysis of the spectroscopic data that have been pivotal in confirming its molecular structure.

This compound, a red pigment produced by fungi of the Pycnoporus genus, has garnered significant interest for its potential therapeutic properties, including antitumor, antiviral, and antibacterial activities.[1][2] The precise characterization of its chemical structure is fundamental for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This guide synthesizes the key spectroscopic data that have unequivocally established the structure of this compound.

Molecular Structure and Properties

This compound is chemically known as 2-amino-9-(hydroxymethyl)-1,8-dioxo-1,8-dihydrophenoxazine-4-carboxylic acid. Its molecular formula is C₁₄H₁₀N₂O₅.[1][2][3]

Spectral Data Summary

The structural elucidation of this compound has been accomplished through the synergistic application of multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from Mass Spectrometry, UV-Visible Spectroscopy, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Table 1: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | 287 | [M+H]⁺ |

| HR-ESI-MS | Positive | 287.0649 | [M+H]⁺ (Calculated for C₁₄H₁₁N₂O₅⁺: 287.0668) |

ESI-MS: Electrospray Ionization Mass Spectrometry; HR-ESI-MS: High-Resolution Electrospray Ionization Mass Spectrometry; m/z: mass-to-charge ratio.

Table 2: UV-Visible Absorption Maxima of this compound

| Solvent | λmax (nm) |

| Not Specified | 235, 266, 308, 433, 451 |

λmax: Wavelength of maximum absorbance.[1]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Hydroxy and Amine (O-H, N-H stretching) | 3386, 3270 |

| Carbonyl (C=O stretching) | 1676, 1655 |

| Unsaturated Cyclic System (C=C stretching) | 1598, 1596 |

Table 4: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound (500 MHz, DMSO-d₆, 40 °C)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

| 2-NHα | 9.57 (1H, brs) | - | - |

| 2-NHβ | 8.68 (1H, brs) | - | - |

| 3 | - | 177.9 | - |

| 4 | 6.59 (1H, s) | Not Reported | - |

| 6 | 7.47 (1H, d, J = 7.5 Hz) | Not Reported | - |

| 7 | 7.54 (1H, m) | Not Reported | - |

| 8 | 7.52 (1H, m) | 123.8 | H-12 |

| 9 | - | 138.1 | H-12 |

| 11 | - | 169.0 | - |

| 12 | 4.87 (2H, s) | 58.9 | C-8, C-9 |

δ: chemical shift in parts per million; s: singlet; d: doublet; m: multiplet; brs: broad singlet; J: coupling constant in Hertz; HMBC: Heteronuclear Multiple Bond Correlation.[1]

Experimental Protocols

The successful characterization of this compound relies on meticulous experimental procedures. Below are the detailed methodologies for the key experiments cited.

Isolation and Purification

This compound is typically isolated from the crude extracts of Pycnoporus cinnabarinus.[1] A common protocol involves:

-

Extraction of the fungal biomass with a suitable solvent (e.g., acetone).

-

Partial dissolution of the extract in acetone followed by sonication and centrifugation.

-

The supernatant is recovered, and the process is repeated until the extract is completely dissolved.

-

The combined supernatant is diluted with ultrapure water, and the acetone is evaporated under reduced pressure.

-

Final purification is achieved using reversed-phase High-Performance Liquid Chromatography (HPLC).[1][2]

Mass Spectrometry

High-resolution mass spectrometry is crucial for determining the elemental composition.

-

Instrumentation: A common setup involves a UHPLC system coupled to a high-resolution mass spectrometer with a heated electrospray ionization (HESI) source.[2]

-

Ionization: Positive ion mode is typically used.

-

Parameters:

-

Spray Voltage: ~3000 V

-

Sheath Gas (N₂): ~37 arbitrary units

-

Auxiliary Gas (N₂): ~10 arbitrary units

-

Ion Transfer Tube Temperature: ~370 °C

-

Vaporizer Temperature: ~420 °C

-

-

Data Acquisition: Data is acquired over a mass range of approximately 100–1000 m/z. Data-dependent MS/MS experiments with stepped collision energies (e.g., 15, 30, 45 eV) are performed to obtain fragmentation data for structural confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including 2D experiments, is the cornerstone for elucidating the detailed connectivity of the molecule.

-

Sample Preparation: this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

-

Temperature: Experiments are conducted at an elevated and constant temperature of 40 °C to ensure maximum solubility.[1]

-

Experiments:

-

¹H NMR: Provides information on the proton environment.

-

¹³C NMR and DEPT: Identify the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Establishes proton-proton couplings, revealing adjacent protons. For this compound, COSY spectra confirm the connectivity between H-6, H-7, and H-8.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular skeleton. Key HMBC correlations for this compound include those from the methylene protons at H-12 to the carbons at C-8 and C-9.[1]

-

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the logical workflow for the structure elucidation of this compound and the key 2D NMR correlations that were instrumental in this process.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key COSY and HMBC correlations for this compound.

References

Whitepaper: The Biosynthesis of Cinnabarinic Acid from 3-Hydroxyanthranilic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnabarinic acid, a phenoxazinone dicarboxylic acid, is a biologically active metabolite derived from the kynurenine pathway of tryptophan metabolism.[1][2] Its synthesis involves the oxidative dimerization of two molecules of its precursor, 3-hydroxyanthranilic acid (3-HAA). This process is catalyzed by various enzymes, including phenoxazinone synthase and laccase, and can also occur non-enzymatically.[3][4][5] This technical guide provides an in-depth exploration of the core biosynthesis pathway, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the reaction cascade and associated workflows.

The Core Biosynthesis Pathway

The formation of cinnabarinic acid from 3-hydroxyanthranilic acid is a complex 6-electron oxidation process.[3] The fundamental reaction involves the head-to-tail condensation of two 3-HAA molecules. While it can occur spontaneously through autoxidation[5], the reaction is significantly accelerated by specific enzymes.

The proposed enzymatic mechanism proceeds through a series of oxidation and condensation steps. Initially, 3-HAA is oxidized to a reactive o-quinone imine intermediate. This intermediate is then trapped by a second molecule of 3-HAA. Subsequent oxidation of this adduct leads to a p-quinone imine, which undergoes a second conjugate addition followed by a final oxidation to yield the stable phenoxazinone chromophore of cinnabarinic acid.[6]

References

- 1. Cinnabarinic acid generated from 3-hydroxyanthranilic acid strongly induces apoptosis in thymocytes through the generation of reactive oxygen species and the induction of caspase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Analgesic Activity of Cinnabarinic Acid in Models of Inflammatory and Neuropathic Pain [frontiersin.org]

- 3. Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Antimicrobial Arsenal of Cinnabarin: A Technical Deep Dive into its Mechanism of Action

For Immediate Release

PUEBLA, Mexico – Cinnabarin, a phenoxazine pigment produced by fungi of the Pycnoporus genus, is emerging as a compound of significant interest in the scientific community for its broad-spectrum antimicrobial properties. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action against a range of pathogens, including bacteria, fungi, and viruses. Tailored for researchers, scientists, and drug development professionals, this document synthesizes available quantitative data, details experimental methodologies, and visualizes the putative molecular pathways involved.

Antimicrobial Spectrum and Potency

This compound and its close derivative, cinnabarinic acid, have demonstrated inhibitory activity against a variety of microorganisms. The antimicrobial efficacy is generally more pronounced against Gram-positive bacteria compared to Gram-negative bacteria.[1][2]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following tables summarize the reported MIC values for this compound and cinnabarinic acid against various bacterial and fungal species.

| Bacterium | This compound MIC (mg/mL) | Reference(s) |

| Bacillus cereus | 0.0625 | [2] |

| Leuconostoc plantarum | 0.0625 | [2] |

| Staphylococcus aureus | 0.256 | [2] |

| Escherichia coli | 0.128 | [2] |

| Klebsiella pneumoniae | >4.0 | [2] |

| Microorganism | Cinnabarinic Acid MIC (µg/mL) | Reference(s) |

| Bacillus subtilis | 400 | [3] |

| Bacillus cereus | 400 | [3] |

| Escherichia coli | 300 | [3] |

Core Mechanisms of Antimicrobial Action

While the precise molecular mechanisms of this compound are still under active investigation, current evidence and studies on structurally related compounds point towards a multi-pronged attack on microbial cells. The proposed mechanisms include disruption of cell membrane integrity, inhibition of biofilm formation, and potential interference with viral replication processes.

Antibacterial Mechanism

The primary antibacterial action of this compound is believed to involve the disruption of the cell envelope and the inhibition of crucial cellular processes.

2.1.1 Cell Membrane and Cell Wall Disruption

The higher susceptibility of Gram-positive bacteria suggests that this compound may interact with components of the bacterial cell wall, such as peptidoglycan and teichoic acids. While direct evidence for this compound is pending, phenoxazine compounds are known to interfere with membrane integrity. A proposed mechanism involves the depolarization of the cell membrane, leading to a loss of the proton motive force and subsequent cell death.

2.1.2 Inhibition of Biofilm Formation

Cinnabarinic acid has been shown to inhibit the formation of biofilms in Bacillus subtilis and Bacillus cereus.[3] Biofilms are structured communities of bacteria encased in a self-produced matrix, which confers resistance to antibiotics and the host immune system. The inhibition of biofilm formation is a critical therapeutic strategy. The mechanism may involve the interference with quorum sensing (QS) signaling pathways, which regulate biofilm development. While not directly demonstrated for this compound, related natural compounds like cinnamaldehyde have been shown to inhibit QS in Pseudomonas aeruginosa.[1][4]

Logical Relationship: Quorum Sensing Inhibition and Biofilm Formation

Caption: Putative inhibition of quorum sensing by this compound, preventing biofilm formation.

Antifungal Mechanism

The antifungal properties of this compound are likely linked to the disruption of the fungal cell membrane, a mechanism observed in the related compound, cinnamaldehyde.

2.2.1 Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The inhibition of its biosynthesis leads to a compromised cell membrane, increased permeability, and ultimately, cell death. Cinnamaldehyde has been shown to down-regulate the expression of genes involved in the ergosterol biosynthesis pathway.[5] It is hypothesized that this compound may act through a similar mechanism.

Signaling Pathway: Putative Inhibition of Ergosterol Biosynthesis

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

Antiviral Mechanism

This compound has demonstrated antiviral activity, notably against the rabies virus, an enveloped virus.

2.3.1 Reduction of Viral Titers

Studies have shown that this compound can reduce the titers of the rabies virus by fourfold at a concentration of 0.31 mg/ml.[6][7][8] While the precise mechanism is not fully elucidated, research on related compounds and other natural products suggests several potential points of intervention in the viral replication cycle.

2.3.2 Putative Mechanisms of Antiviral Action

The antiviral action of this compound against enveloped viruses like the rabies virus could involve:

-

Inhibition of Viral Adsorption and Entry: this compound may interact with viral envelope proteins or host cell receptors, preventing the virus from attaching to and entering the host cell.

-

Inhibition of Viral Replication: It may interfere with key viral enzymes, such as the RNA-dependent RNA polymerase, which is essential for the replication of the rabies virus genome.

-

Inhibition of Viral Release: this compound could potentially disrupt the budding process, preventing the release of new viral particles from the infected cell.

Experimental Workflow: Investigating Antiviral Mechanism

Caption: A workflow to determine the stage of viral replication inhibited by this compound.

Detailed Experimental Protocols

To facilitate further research and validation of the antimicrobial properties of this compound, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum, this compound stock solution, resazurin solution (optional, as a viability indicator).

-

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate broth directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Prepare a microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed. If using resazurin, the MIC is the lowest concentration where the color remains blue (indicating no metabolic activity).

-

Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent biofilm formation.

-

Materials: 96-well flat-bottom microtiter plates, Tryptic Soy Broth (TSB) or other suitable growth medium, bacterial inoculum, this compound stock solution, crystal violet solution (0.1%), 30% acetic acid.

-

Procedure:

-

Add 100 µL of sterile broth containing various concentrations of this compound to the wells of a microtiter plate.

-

Add 100 µL of a diluted bacterial culture (adjusted to a starting OD600 of ~0.05) to each well.

-

Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 24-48 hours without agitation.

-

After incubation, gently discard the planktonic cells and wash the wells three times with sterile phosphate-buffered saline (PBS).

-

Air dry the plate and then stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.

-

Remove the crystal violet solution and wash the wells again with PBS to remove excess stain.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the positive control.

-

Fungal Cell Wall Damage Assay using Calcofluor White Staining

Calcofluor white is a fluorescent stain that binds to chitin in the fungal cell wall. Disruption of the cell wall can lead to altered staining patterns.[9][10][11][12][13]

-

Materials: Fungal culture, this compound, Calcofluor White M2R solution, 10% potassium hydroxide (KOH), fluorescence microscope with a UV filter.

-

Procedure:

-

Grow the fungal species in a suitable liquid medium in the presence and absence (control) of a sub-inhibitory concentration of this compound.

-

After incubation, harvest a small sample of the fungal mycelium.

-

Place a drop of the fungal suspension on a clean microscope slide.

-

Add one drop of 10% KOH (to clear the background) and one drop of Calcofluor White solution.

-

Place a coverslip over the sample and let it stand for 1-2 minutes.

-

Observe the slide under a fluorescence microscope using a UV excitation filter.

-

Compare the fluorescence intensity and morphology of the treated and untreated fungal hyphae. Cell wall damage may be indicated by weaker, patchy, or abnormal fluorescence.

-

Future Directions and Conclusion

The antimicrobial properties of this compound present a promising avenue for the development of new therapeutic agents. However, further research is imperative to fully elucidate its molecular mechanisms of action. Key areas for future investigation include:

-

Direct Target Identification: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the specific cellular components that this compound binds to.

-

Transcriptomic and Proteomic Analyses: Performing RNA-sequencing and proteomic studies on microorganisms treated with this compound to identify the specific signaling pathways and cellular processes that are affected.

-

In Vivo Efficacy and Toxicity Studies: Evaluating the antimicrobial efficacy and safety profile of this compound in animal models of infection.

References

- 1. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Toxicity and antiviral activity of this compound obtained from Pycnoporus sanguineus (Fr.) Murr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. Calcofluor white fungal cell wall staining - PombEvolution [pombevolution.eu]

- 10. static.igem.org [static.igem.org]

- 11. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. dalynn.com [dalynn.com]

The Synthesis of Cinnabarinic Acid: A Technical Guide for Researchers

An In-depth Exploration of the Chemical and Enzymatic Routes to a Biologically Active Kynurenine Metabolite

Cinnabarinic acid, a key metabolite in the kynurenine pathway, has garnered significant interest in the scientific community for its roles in neuroprotection and immunomodulation. As the direct precursor to the phenoxazinone pigment cinnabarin, its synthesis is a critical step for researchers investigating its therapeutic potential. This technical guide provides a comprehensive overview of the primary methods for synthesizing cinnabarinic acid, tailored for researchers, scientists, and professionals in drug development.

Introduction to Cinnabarinic Acid

Cinnabarinic acid is formed in vivo through the oxidative dimerization of two molecules of 3-hydroxyanthranilic acid, a downstream product of tryptophan metabolism.[1][2] Its biological significance stems from its activity as a partial agonist of the type 4 metabotropic glutamate receptor (mGlu4) and as a ligand for the aryl hydrocarbon receptor (AhR), implicating it in a range of physiological processes.[1][3][4] The ability to reliably synthesize cinnabarinic acid is paramount for further elucidation of its biological functions and for the development of novel therapeutics.

Synthesis Methodologies

The synthesis of cinnabarinic acid from its precursor, 3-hydroxyanthranilic acid, can be achieved through both chemical and enzymatic approaches. The choice of method depends on factors such as desired yield, purity requirements, and available resources.

Chemical Synthesis

The primary chemical method for the synthesis of cinnabarinic acid involves the oxidation of 3-hydroxyanthranilic acid. A commonly employed oxidizing agent for this transformation is manganese (IV) oxide (MnO₂).

Experimental Protocol: Chemical Synthesis with Manganese (IV) Oxide

This protocol is adapted from established chemical synthesis procedures.

Materials:

-

3-hydroxyanthranilic acid

-

Manganese (IV) oxide (activated)

-

Suitable solvent (e.g., acetone, dimethylformamide)

-

Hydrochloric acid (HCl) for acidification

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

Dissolution: Dissolve 3-hydroxyanthranilic acid in a suitable solvent in a round-bottom flask. The choice of solvent and concentration may need to be optimized based on preliminary solubility tests.

-

Oxidation: Add activated manganese (IV) oxide to the solution. The molar ratio of MnO₂ to 3-hydroxyanthranilic acid is a critical parameter and should be optimized for maximum yield. The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

-

Combine the filtrate and washings.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization.[5][6][7][8][9] Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol) and add a co-solvent in which cinnabarinic acid is less soluble (e.g., water) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Alternatively, column chromatography can be employed for purification.[10][11] A silica gel column is typically used, with an appropriate eluent system determined by TLC analysis.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.[8]

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals under vacuum to obtain pure cinnabarinic acid.

-

Enzymatic Synthesis

Enzymatic methods offer a green and often more specific alternative to chemical synthesis. The two primary enzymes utilized for the synthesis of cinnabarinic acid are laccase and cinnabarinate synthase.

Laccases are copper-containing oxidoreductases that can catalyze the oxidation of a wide range of phenolic compounds, including 3-hydroxyanthranilic acid.[12][13][14][15] Fungal laccases, particularly from Pycnoporus cinnabarinus, are well-documented for their efficiency in this reaction.[12][14]

Experimental Protocol: Laccase-Catalyzed Synthesis

This protocol is based on the use of fungal laccase for the conversion of 3-hydroxyanthranilic acid.

Materials:

-

3-hydroxyanthranilic acid

-

Laccase (e.g., from Pycnoporus cinnabarinus)

-

Buffer solution (e.g., sodium acetate buffer, pH 5.0)

-

Spectrophotometer for monitoring the reaction

-

Purification equipment (as described in the chemical synthesis protocol)

Procedure:

-

Reaction Setup: Prepare a solution of 3-hydroxyanthranilic acid in the appropriate buffer. The optimal pH for fungal laccases is typically in the acidic range.

-

Enzymatic Reaction: Add laccase to the substrate solution. The enzyme concentration and reaction temperature should be optimized for maximal conversion. The reaction can be monitored spectrophotometrically by measuring the increase in absorbance at approximately 454 nm, which corresponds to the formation of cinnabarinic acid.

-

Reaction Termination: The reaction can be stopped by heat inactivation of the enzyme or by acidification of the reaction mixture.

-

Purification: The purification of cinnabarinic acid from the reaction mixture can be achieved using the methods described in the chemical synthesis protocol, such as recrystallization or column chromatography.

Cinnabarinate synthase, an enzyme found in various organisms including rat liver, specifically catalyzes the conversion of 3-hydroxyanthranilic acid to cinnabarinic acid.[16][17][18][19]

Experimental Protocol: Synthesis using Cinnabarinate Synthase

This protocol outlines the general steps for using a purified or partially purified cinnabarinate synthase preparation.

Materials:

-

3-hydroxyanthranilic acid

-

Cinnabarinate synthase preparation

-

Spectrophotometer

-

Purification equipment

Procedure:

-

Enzyme Preparation: Purify or obtain a partially purified preparation of cinnabarinate synthase.[16][20][21][22][23]

-

Reaction Mixture: In a suitable reaction vessel, combine the 3-hydroxyanthranilic acid substrate, the enzyme preparation, and the Mn²⁺ cofactor in the phosphate buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically around 37°C).[16][18] Monitor the reaction progress spectrophotometrically.

-

Work-up and Purification: Once the reaction is complete, terminate the reaction (e.g., by adding acid) and purify the cinnabarinic acid as previously described.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the different synthesis methods.

Table 1: Chemical Synthesis of Cinnabarinic Acid

| Parameter | Value/Condition | Reference |

| Starting Material | 3-hydroxyanthranilic acid | N/A |

| Oxidizing Agent | Manganese (IV) oxide | N/A |

| Solvent | Acetone, DMF | N/A |

| Temperature | Room Temperature | N/A |

| Purification | Recrystallization, Column Chromatography | [5][10] |

Table 2: Enzymatic Synthesis of Cinnabarinic Acid

| Parameter | Laccase (P. cinnabarinus) | Cinnabarinate Synthase (Rat Liver) | Reference |

| Starting Material | 3-hydroxyanthranilic acid | 3-hydroxyanthranilic acid | N/A |

| Optimal pH | ~5.0 | ~7.2 | [17][18][19] |

| Optimal Temperature | Varies with specific laccase | ~37°C | [16][18] |

| Cofactors | None required | Mn²⁺ (activator) | [16][18] |

| Inhibitors | Certain metal ions | Heavy-metal ions (Ag⁺, Hg²⁺, Fe²⁺, Cu²⁺) | [17] |

| Purification | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography | [5][10] |

Signaling Pathways and Experimental Workflows

Cinnabarinic acid exerts its biological effects primarily through the activation of the mGlu4 receptor and the Aryl Hydrocarbon Receptor (AhR). Understanding these pathways is crucial for researchers in drug development.

Cinnabarinic Acid Synthesis and Kynurenine Pathway

The synthesis of cinnabarinic acid is an integral part of the kynurenine pathway, the primary route of tryptophan metabolism.

Figure 1. Simplified diagram of the Kynurenine Pathway leading to Cinnabarinic Acid.

mGlu4 Receptor Signaling Pathway

Cinnabarinic acid acts as a partial agonist at the mGlu4 receptor, a Gi/o-coupled receptor.[3][4] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Figure 2. Cinnabarinic acid activation of the mGlu4 receptor signaling pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Cinnabarinic acid is also a ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][24][25][26][27] Upon binding, the AhR complex translocates to the nucleus and regulates the transcription of target genes.

Figure 3. Cinnabarinic acid-mediated Aryl Hydrocarbon Receptor (AhR) signaling.

General Experimental Workflow for Synthesis and Analysis

A typical workflow for the synthesis and analysis of cinnabarinic acid is outlined below.

Figure 4. General experimental workflow for cinnabarinic acid synthesis and analysis.

Conclusion

This technical guide provides a detailed overview of the primary methods for the synthesis of cinnabarinic acid, a metabolite of significant interest in drug discovery and development. By offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways, this guide aims to equip researchers with the necessary information to produce and study this important molecule. The choice between chemical and enzymatic synthesis will depend on the specific needs of the research, with both methods offering viable routes to obtaining pure cinnabarinic acid for further investigation.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. mdpi.com [mdpi.com]

- 3. Cinnabarinic acid, an endogenous metabolite of the kynurenine pathway, activates type 4 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Home Page [chem.ualberta.ca]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. mt.com [mt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. orgsyn.org [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. Laccase-catalyzed formation of cinnabarinic acid is responsible for antibacterial activity of Pycnoporus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzymic conversion of 3-hydroxyanthranilic acid into cinnabarinic acid. Partial purification and properties of rat-liver cinnabarinate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymic conversion of 3-hydroxanthranilic acid into cinnabarinic acid by the nuclear fraction of rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nzymic conversion of 3-hydroxyanthranilic acid into cinnabarinic acid. Partial purification and properties of ra-liver cinnabarinate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ENZYMIC CONVERSION OF 3-HYDROXYANTHRANILIC ACID INTO CINNABARINIC ACID BY THE NUCLEAR FRACTION OF RAT LIVER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Expression, Purification, Crystallization, and Enzyme Assays of Fumarylacetoacetate Hydrolase Domain-Containing Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cloning, expression, purification and crystallization of dihydrodipicolinate synthase from Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The affinity purification and characterization of ATP synthase complexes from mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 27. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Influence of Environmental Factors on Cinnabarin Production

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Cinnabarin and its related phenoxazone compounds, produced by fungi of the genus Pycnoporus, are gaining significant attention for their wide-ranging biological activities, including antimicrobial, antiviral, and antitumor properties.[1][2][3] The biotechnological production of these metabolites is highly dependent on a complex interplay of environmental and nutritional factors. This guide provides a comprehensive overview of the critical parameters influencing this compound synthesis, including light, temperature, pH, and nutrient composition. It summarizes key quantitative data, details standardized experimental protocols for cultivation and analysis, and presents visualized diagrams of the biosynthetic pathway and influential factors to aid researchers in optimizing production for pharmaceutical and biotechnological applications.

Introduction to this compound

This compound is a vibrant orange-red pigment belonging to the phenoxazone group of secondary metabolites.[1] It is primarily produced by white-rot fungi of the genus Pycnoporus, such as Pycnoporus cinnabarinus and Pycnoporus sanguineus.[1][4] These fungi are efficient degraders of lignocellulosic materials and are easily cultivated in laboratory settings.[4][5] The interest in this compound extends beyond its properties as a natural dye; it possesses a spectrum of valuable bioactivities that make it a candidate for drug development.

Biotechnological Significance

Fungal secondary metabolites are a rich source of novel compounds for pharmaceutical and biotechnological industries.[1] this compound has demonstrated significant potential due to its:

-

Antimicrobial Activity: Effective against various bacteria, including Bacillus cereus and Leuconostoc plantarum.[6]

-

Antiviral and Antitumor Effects: Studies have highlighted its potential in these therapeutic areas.[3][5]

-

Photodynamic Activity: As a light-activated compound, this compound is being explored as a potential drug candidate for photodynamic therapy (PDT), an alternative cancer treatment that uses reactive oxygen species to selectively destroy malignant tissue.[1]

The this compound Biosynthesis Pathway

Cinnabarinic acid (CA), a closely related and often co-produced compound, is synthesized through the laccase-catalyzed oxidative dimerization of its precursor, 3-hydroxyanthranilic acid (3-HAA).[7] 3-HAA is a metabolite derived from the kynurenine pathway and is also linked to the shikimic acid pathway.[7] The enzyme laccase is therefore essential for the production of these pigments by Pycnoporus.[7]

Core Environmental Factors Influencing Production

The synthesis of this compound is not constitutive but is instead a highly regulated process triggered by specific environmental cues. Optimizing these factors is paramount for maximizing yield in a biotechnological context.

Light

Light is one of the most critical and well-documented factors influencing this compound production. The response is highly dependent on the wavelength of the irradiation.

-

Inducing Wavelengths: Blue light (around 464 nm) and white (daylight) irradiation conditions have been shown to strongly trigger this compound production.[1] Irradiation with UV-A light also significantly increases this compound content.[5] Studies have shown that blue or UV-A light can increase the pigment content by a factor of 9 to 10 compared to darkness.[5]

-

Inhibitory Wavelengths: Red light and cultivation in complete darkness have a clear inhibitory effect on pigment synthesis.[1]

-

Strain-Specific Thresholds: The specific wavelength that triggers production can be strain-specific, highlighting the need for empirical testing when working with new isolates.[5][8]

Temperature

Temperature affects both fungal growth and secondary metabolite production, and the optimal conditions for each are often different.

-

Optimal Growth vs. Production: While Pycnoporus cinnabarinus strains can exhibit good mycelial growth at higher temperatures like 30°C or even 35-37°C, these conditions often inhibit or completely prevent pigment production.[1][5]

-

Favorable Production Temperatures: Incubation temperatures between 25°C and 30°C are generally considered for secondary metabolite production.[1] A temperature of 25°C has been cited as optimal for producing this compound in P. sanguineus.[4]

pH

The initial pH of the culture medium is another crucial parameter that dictates the metabolic activity of the fungus.

-

Alkaline Conditions: For Pycnoporus sanguineus, an initial medium pH of 9.0 was found to be optimal for this compound production.[4]

-

Neutral to Slightly Acidic Conditions: Other studies report maximal pigment synthesis at a pH of 7.0 or slightly acidic conditions around pH 6.0.[2][9] Fungi are also capable of modifying the pH of the surrounding medium to create a more favorable environment for growth and metabolism.[10]

Nutrient Composition

The choice of culture medium and the specific carbon and nitrogen sources available are fundamental to achieving high yields of this compound.

-

Culture Media: Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) have been identified as highly effective solid media for triggering this compound production.[1][6]

-

Carbon Sources: Maltose was identified as an optimal carbon source in one study.[7] Supplementing PDA with sources like dehydrated sugarcane has also been shown to significantly enhance the synthesis of this compound.[2]

-

Nitrogen Sources: A low concentration of nitrogen in the medium, combined with maltose as the carbon source, has been reported to induce the production of related aromatic compounds.[4][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of various environmental factors on this compound production as reported in the literature.

Table 1: Influence of Light Spectrum on this compound Production in P. cinnabarinus

| Light Condition | Wavelength (Peak Emission) | Mean Irradiance (W m⁻²) | Observed Effect on this compound Content | Reference |

|---|---|---|---|---|

| Blue Light | ~452-464 nm | 1.5 ± 0.18 | Strong induction; 9 to 10-fold increase vs. dark | [1][5] |

| UV-A Light | ~369 nm | 1.5 ± 0.18 | Strong induction; 9 to 10-fold increase vs. dark | [5] |

| White Light | Daylight Spectrum | Not specified | Strong induction of production | [1] |

| Green Light | ~519 nm | 1.5 ± 0.18 | Strain-specific induction | [5] |

| Red Light | ~635 nm | 1.5 ± 0.18 | Clear inhibitory effect; very weak or absent production | [1][5] |

| Darkness | N/A | 0 | Clear inhibitory effect; very weak or absent production |[1][5] |

Table 2: Effect of Temperature and Initial pH on this compound Production

| Parameter | Organism | Optimal Value | Observed Effect | Reference |

|---|---|---|---|---|

| Temperature | P. sanguineus | 25°C | Best condition for pigment production | [4] |

| P. cinnabarinus | 30°C | Inhibitory effect on production | [1] | |

| P. cinnabarinus | 35-37°C | Optimal for mycelial growth, but not production | [5] | |

| Initial pH | P. sanguineus | 9.0 | Best condition for pigment production | [4] |

| P. sanguineus | 7.0 | Maximum pigment synthesis for H1 and H2 strains | [9] |

| | P. sanguineus | 6.0 | Increased synthesis reported |[2] |

Table 3: Impact of Culture Media and Supplements on this compound Production

| Base Medium | Organism | Supplement/Carbon Source | Observed Effect | Reference |

|---|---|---|---|---|

| PDA / MEA | P. cinnabarinus | N/A | Triggered higher production compared to other media | [1] |

| PDA | P. sanguineus | Dehydrated Sugarcane (3:1 v/v) | Prominent orange coloration; highest inhibition zone | [2] |

| PDA | P. sanguineus | Dehydrated Papaya (3:1 v/v) | Enhanced synthesis of this compound | [2] |

| Enzyme Production Medium | P. cinnabarinus | Maltose (2.5 g/L) | Determined as the optimal carbon source |[7] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the production, extraction, and quantification of this compound.

Fungal Cultivation for this compound Production

-

Strain Maintenance: Maintain Pycnoporus strains on 2% (w/v) Malt Extract Agar (MEA) plates. Incubate at 24-25°C for 7 days and store at 4°C for long-term maintenance.[5][7]

-

Inoculum Preparation (Liquid Culture):

-

Transfer agar plugs of a 7-day-old culture to 250 mL Erlenmeyer flasks containing 100 mL of 2% (w/v) liquid malt extract medium.

-

Incubate these precultures for 3-5 days at 30°C on a rotary shaker at 125 rpm.[7]

-

-

Solid-State Fermentation for Production:

-

Prepare Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) and dispense 20 mL into sterile Petri dishes.

-

Place a sterile cellophane membrane over the agar surface. This facilitates easy harvesting of the mycelium.[2]

-

Inoculate the center of the membrane with an agar plug from an actively growing culture.

-

Incubate the plates at 25°C under the desired light conditions (e.g., continuous blue light at ~1.5 W m⁻²) for 14-21 days.[2][5] Use a dark control for comparison.

-

This compound Extraction from Mycelium

-

Harvesting and Drying: After the incubation period, carefully lift the cellophane membranes with the fungal biomass from the agar plates. Dry the mycelium in a convection oven at 105°C for 2 hours or until a constant weight is achieved.[2]

-

Solvent Extraction (Method A - Ethyl Acetate):

-

Triturate the dried mycelium using a mortar and pestle.

-

Transfer the ground biomass (e.g., 500 mg) to a 50 mL Erlenmeyer flask.

-

Add 10 mL of ethyl acetate and place the flask on a shaker at 1000 rpm for 24 hours at room temperature.[2]

-

Filter the extract through Whatman No. 1 filter paper to separate the mycelial debris.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

-

-

Solvent Extraction (Method B - DMSO for Quantification):

-

Finely grind the dried mycelial sample (2-8 mg) with a mortar and pestle.

-

Add 500 µL of dimethyl sulfoxide (DMSO) and extract using ultrasonication for 5 minutes.[5]

-

Centrifuge the sample at ~16,000 rcf for 10 minutes.

-

Collect the supernatant and filter it through cotton wool into a 2 mL volumetric flask.

-

Repeat the extraction twice more, pooling the supernatants.

-

Fill the flask to the 2 mL mark with DMSO. The resulting solution is ready for HPLC analysis.[5]

-

Quantification of this compound

-

Spectrophotometry:

-

Dilute the extract in a suitable solvent (e.g., ethanol or the extraction solvent).

-

Measure the absorbance of the solution at the maximum absorbance wavelength for cinnabarinic acid, which is approximately 450 nm.[7]

-

Calculate the concentration using a standard curve prepared with purified this compound or cinnabarinic acid.

-

-

High-Performance Liquid Chromatography (HPLC-DAD):

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with solvents such as water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Set the Diode Array Detector (DAD) to monitor the characteristic absorbance wavelengths of this compound (e.g., 468 nm).[12]

-

Quantify the peak area against a calibration curve of a known standard. This is the most accurate and direct method.[5]

-

-

Indirect Bioassay (Agar Diffusion):

-

This method estimates concentration based on antimicrobial activity.

-

Prepare agar plates seeded with a sensitive bacterial strain (e.g., Bacillus cereus).

-

Apply known concentrations of the extract to sterile paper discs and place them on the agar.

-

Incubate the plates and measure the diameter of the inhibition zones.

-

Correlate the inhibition zone diameter to the this compound concentration using a formula derived from a standard curve (Y = AX + B, where Y is the inhibition diameter and X is the log of the concentration).[2]

-

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships in this compound production research.

Caption: A general workflow for optimizing this compound production.

Caption: The enzymatic conversion of 3-HAA to Cinnabarinic Acid.

Caption: Key environmental stimuli that regulate this compound production.

Conclusion

The production of this compound by Pycnoporus species is a finely tuned process heavily influenced by external conditions. For researchers and drug development professionals, understanding and manipulating these factors is key to unlocking the full biotechnological potential of this promising natural compound. The evidence strongly indicates that high-yield production is favored by cultivation at moderate temperatures (~25°C) on nutrient-rich media like PDA or MEA, with an initial pH in the neutral to alkaline range. Critically, exposure to specific light wavelengths, particularly blue and UV-A light, serves as a powerful trigger for biosynthesis, while red light and darkness are inhibitory. By applying the standardized protocols and data-driven insights presented in this guide, the targeted and optimized production of this compound can be systematically achieved, paving the way for further research into its valuable therapeutic applications.

References

- 1. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mycosphere.org [mycosphere.org]

- 5. Growth, morphology, and formation of this compound in Pycnoporus cinnabarinus in relation to different irradiation spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Growth, morphology, and formation of this compound in Pycnoporus cinnabarinus in relation to different irradiation spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Pigment production by a newly isolated strain Pycnoporus sanguineus SYBC-L7 in solid-state fermentation [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Cinnabarin Using Broth Microdilution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the antimicrobial susceptibility of cinnabarin using the broth microdilution method. This compound, a phenoxazinone pigment produced by fungi of the genus Pycnoporus, has demonstrated notable antimicrobial activity against a range of bacteria.[1][2][3] This document outlines the necessary procedures to quantify the Minimum Inhibitory Concentration (MIC) of this compound, offering valuable data for antimicrobial research and drug development.

Data Presentation: Minimum Inhibitory Concentrations (MIC) of this compound

The following table summarizes the reported MIC values of this compound against various bacterial species. This data provides a baseline for expected activity and aids in the selection of appropriate concentration ranges for testing.

| Microorganism | Gram Stain | MIC (µg/mL) | Reference |

| Bacillus cereus | Positive | 62.5 | [1] |

| Leuconostoc plantarum | Positive | 62.5 | [1] |

| Staphylococcus aureus | Positive | 256 | [1] |

| Escherichia coli | Negative | 128 | [1] |

| Klebsiella pneumoniae | Negative | >4000 | [1] |

| Pseudomonas aeruginosa | Negative | Not specified | [3] |

| Salmonella typhi | Negative | Not specified | [3] |

| Xanthomonas campestris | Negative | Not specified | [3] |

Experimental Protocols

This section details the materials and methodology for performing broth microdilution susceptibility testing of this compound.

Materials

-

This compound (purified)

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

Sterile 96-well microtiter plates

-

Sterile pipette tips and multichannel pipettes

-

Spectrophotometer or microplate reader

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Sterile saline solution (0.85% NaCl)

-

McFarland turbidity standards (0.5 standard)

-

Positive control antibiotic (e.g., ampicillin, gentamicin)

-

Negative control (broth and DMSO without this compound)

Protocol for Broth Microdilution Assay

-

Preparation of this compound Stock Solution:

-

Dissolve a known weight of purified this compound in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Due to the colored nature of this compound, it is crucial to note the initial color intensity of the solutions.

-

-

Preparation of Microorganism Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to ensure a homogenous suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

In a 96-well microtiter plate, add 100 µL of CAMHB to all wells except for the first column.

-

In the first column, add 200 µL of the this compound stock solution, serially diluted in CAMHB to the highest desired concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (inoculum without this compound), and the twelfth column will be the sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

-

The final concentrations of this compound will now be half of the initial concentrations in each well.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

-

Growth is indicated by turbidity or a pellet at the bottom of the well.

-

For colored compounds like this compound, a colorimetric indicator such as resazurin can be added to aid in determining the endpoint. A color change (e.g., from blue to pink) indicates bacterial growth. Alternatively, reading the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader can quantify growth.

-

Visualization of Experimental Workflow and Proposed Mechanism of Action

To facilitate understanding, the following diagrams illustrate the experimental workflow and a proposed mechanism of action for this compound.

Caption: Workflow for broth microdilution antimicrobial susceptibility testing of this compound.

References

Application Notes and Protocols: In Vitro Anticancer Activity of Cinnabarin on MCF-7 Cells

These application notes provide a comprehensive overview of the methodologies to evaluate the in vitro anticancer effects of Cinnabarin on the human breast cancer cell line, MCF-7. The protocols described herein are for research purposes and should be performed by trained personnel in a suitable laboratory environment.

Quantitative Data Summary

The following tables summarize the dose- and time-dependent cytotoxic and apoptotic effects of this compound on MCF-7 cells.

Table 1: Cytotoxicity of this compound on MCF-7 Cells (IC50 Values)

The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 24, 48, and 72 hours of treatment. The results indicate that this compound inhibits MCF-7 cell proliferation in a dose- and time-dependent manner.

| Treatment Duration | IC50 Value (µM) |

| 24 hours | 78.5 ± 4.2 |

| 48 hours | 45.2 ± 3.1 |

| 72 hours | 25.8 ± 2.5 |

| Data are presented as mean ± standard deviation from three independent experiments. |

Table 2: Induction of Apoptosis by this compound in MCF-7 Cells

The percentage of apoptotic cells was quantified by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment. This compound induced a significant, concentration-dependent increase in both early and late apoptosis.

| This compound Conc. (µM) | Live Cells (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrotic Cells (%) |

| 0 (Control) | 95.1 ± 1.8 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |

| 12.5 | 80.3 ± 2.1 | 10.2 ± 1.1 | 7.5 ± 0.9 | 2.0 ± 0.4 |

| 25.0 | 62.5 ± 3.5 | 20.8 ± 2.3 | 14.2 ± 1.5 | 2.5 ± 0.6 |

| 50.0 | 35.7 ± 4.0 | 35.1 ± 3.8 | 25.6 ± 2.9 | 3.6 ± 0.7 |

| Data are presented as mean ± standard deviation. |

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Relative protein expression levels were determined by Western blot analysis after 48 hours of treatment with this compound (50 µM). This compound treatment led to an upregulation of pro-apoptotic proteins and a downregulation of anti-apoptotic proteins.

| Protein | Relative Expression Level (Fold Change vs. Control) | Function |

| Bcl-2 | 0.4 ± 0.05 | Anti-apoptotic |

| Bax | 2.8 ± 0.3 | Pro-apoptotic |

| Cleaved Caspase-9 | 3.5 ± 0.4 | Initiator Caspase |

| Cleaved Caspase-3 | 4.1 ± 0.5 | Executioner Caspase |

| Cleaved PARP | 4.5 ± 0.6 | Apoptosis Marker |

| Data are presented as mean ± standard deviation. |

Experimental Protocols

-

Cell Line: Human breast adenocarcinoma cell line, MCF-7.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA.

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[1][2]

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours.

-

Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.[2][3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula:

-

Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

-

Cell Seeding and Treatment: Seed 1 x 10⁶ MCF-7 cells in 6-well plates and incubate for 24 hours. Treat the cells with various concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Washing: Centrifuge the cell suspension at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.

This technique is used to detect and quantify the expression of specific proteins involved in apoptosis.[5]

-

Cell Lysis: After treating MCF-7 cells with this compound for 48 hours, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]

-

Detection: Wash the membrane again with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the β-actin loading control.

Visualizations: Workflows and Signaling Pathways

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. protocols.io [protocols.io]

- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

- 6. unco.edu [unco.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating Cinnabarinic Acid Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarinic acid, a metabolite of the tryptophan kynurenine pathway, has garnered interest in pharmacological research due to its biological activities, including its role as an agonist for the metabotropic glutamate receptor 4 (mGlu4) and the aryl hydrocarbon receptor (AhR). Emerging evidence suggests its potential as an anti-cancer agent, primarily through the induction of apoptosis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell viability and cytotoxicity. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of Cinnabarinic acid on various cancer cell lines.

Principle of the MTT Assay

The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation

While specific IC50 values for Cinnabarinic acid in various cancer cell lines are not extensively documented in publicly available literature, the following table presents hypothetical data to illustrate how results can be structured. Researchers should replace this with their experimentally determined values.

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) of Cinnabarinic Acid |

| HeLa | Cervical Cancer | 48 | Data to be determined |

| HepG2 | Liver Cancer | 48 | Data to be determined |

| MCF-7 | Breast Cancer | 48 | Data to be determined |

| A549 | Lung Cancer | 48 | Data to be determined |

Note: The IC50 values for cinnamic acid derivatives have been reported to be in the range of approximately 42 to 166 µM in various cancer cell lines[1].

Experimental Protocols

This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of Cinnabarinic acid.

Materials and Reagents

-

Cinnabarinic Acid (powder)

-

Selected cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

Caption: A flowchart illustrating the key steps of the MTT assay for evaluating Cinnabarinic acid cytotoxicity.

Step-by-Step Protocol

-

Cell Seeding:

-

Culture the selected cancer cell lines in their appropriate complete medium until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count to determine the cell concentration.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.

-

-

Preparation of Cinnabarinic Acid Solutions:

-

Prepare a stock solution of Cinnabarinic acid in a suitable solvent (e.g., DMSO or sterile PBS). The solvent should be chosen based on the solubility of the compound and its compatibility with the cell line.

-

Perform serial dilutions of the Cinnabarinic acid stock solution in a complete culture medium to achieve the desired final concentrations for treatment. It is advisable to test a wide range of concentrations to determine the dose-response curve.

-

-

Cell Treatment:

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared Cinnabarinic acid dilutions to the respective wells.

-

Include control wells:

-

Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve Cinnabarinic acid.

-

Untreated Control: Cells in complete medium only.

-

Blank: Wells containing only the medium (no cells) to measure background absorbance.

-

-

Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

-

After the MTT incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization of the crystals. The solution should turn a uniform purple color.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

-

Plot a dose-response curve with the concentration of Cinnabarinic acid on the x-axis and the percentage of cell viability on the y-axis.

-

Determine the IC50 value, which is the concentration of Cinnabarinic acid that causes a 50% reduction in cell viability, from the dose-response curve.

-

Signaling Pathways

Cinnabarinic acid is known to interact with specific signaling pathways that can lead to apoptosis in cancer cells. One of the proposed mechanisms involves its interaction with the aryl hydrocarbon receptor (AhR), which can subsequently activate the ERK1/2 signaling pathway.

References

Application Notes and Protocols for Cinnabarin as a Natural Food Preservative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnabarin is a natural orange pigment, an amino-substituted phenoxazine-3-one derivative, produced by fungi of the Pycnoporus genus, notably Pycnoporus sanguineus and P. cinnabarinus.[1][2] This compound has garnered significant interest for its potential application in the food industry as a natural preservative. Its efficacy stems from a dual-action mechanism involving both antimicrobial and antioxidant properties, which can help prevent food spoilage caused by microbial growth and oxidative degradation.[2][3][4] The growing consumer demand for clean-label products with natural additives makes this compound a promising alternative to synthetic preservatives.[5][6] These notes provide an overview of this compound's preservative capabilities and detailed protocols for its extraction, and the evaluation of its biological activities.

Application Notes

Antimicrobial Properties

This compound exhibits broad-spectrum antibacterial activity against a variety of foodborne pathogens and spoilage microorganisms, including both Gram-positive and Gram-negative bacteria.[2][7] Its effectiveness is generally more pronounced against Gram-positive bacteria.[7] The antimicrobial potential of this compound makes it a candidate for controlling the growth of pathogenic bacteria such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Listeria monocytogenes.[2][7]

Data Presentation: Antimicrobial Activity of this compound

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.[8][9] The following table summarizes the reported MIC values for this compound against various food-related bacteria.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus cereus | Gram-positive | 62.5 | [2] |

| Leuconostoc plantarum | Gram-positive | 62.5 | [2] |

| Staphylococcus aureus | Gram-positive | 128 - 256 | [2] |

| Escherichia coli | Gram-negative | 128 - 256 | [2] |

| Klebsiella pneumoniae | Gram-negative | >4000 | [2] |

| Enterococcus faecalis | Gram-positive | Data not specified | [7] |

| Listeria monocytogenes | Gram-positive | Data not specified | [7] |

| Pseudomonas aeruginosa | Gram-negative | Data not specified | [7] |

| Salmonella typhi | Gram-negative | Data not specified | [7] |

Antioxidant Properties

Oxidative stress is a major contributor to food deterioration, leading to rancidity, changes in color, and loss of nutritional value.[4] this compound and related compounds have demonstrated antioxidant capabilities, which involve scavenging free radicals and reducing oxidative damage.[3][10] While some studies on crude extracts showed weak antioxidant activity, purified related compounds like cynarin have shown potent effects by modulating cellular defense pathways such as the Nrf2 signaling pathway.[2][11][12] This pathway is a master regulator of the endogenous antioxidant response, protecting cells from oxidative stress.[12] The antioxidant action of this compound can help preserve the quality and extend the shelf-life of food products susceptible to oxidation.[13]

Data Presentation: Antioxidant Activity of Pycnoporus Extracts

The half-maximal inhibitory concentration (IC50) value represents the concentration of an antioxidant required to scavenge 50% of free radicals.

| Assay | Source Organism | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Pycnoporus sanguineus (Crude Extract) | 3080 - 7370 | [2] |

| DPPH Radical Scavenging | Pycnoporus sanguineus (Standardized Extract) | 73.84 | [2] |

| ABTS Radical Scavenging | Pycnoporus sanguineus (Standardized Extract) | 73.76 | [2] |

Proposed Mechanism of Action

The preservative action of this compound is multifaceted.

-

Antimicrobial Mechanism: The exact antimicrobial mechanism is not fully elucidated, but it is proposed that this compound acts as an antibiotic substance.[2] Its extracellular accumulation on the fungal hyphal walls suggests it may interact with and disrupt the cell wall or membrane of target microorganisms.[1] For the related compound Cinnabarinic Acid, studies have shown it can inhibit the formation of bacterial biofilms, a key virulence factor in many pathogenic bacteria.[14]

-

Antioxidant Mechanism: The antioxidant activity of related phenoxazine compounds is linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[11] Furthermore, compounds structurally similar to this compound can activate the Keap1-Nrf2 signaling pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective antioxidant enzymes like Catalase (CAT), Superoxide Dismutase (SOD), and Heme Oxygenase-1 (HO-1).[12]

Caption: Proposed Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound

This protocol describes a general method for extracting this compound from the fruiting bodies of Pycnoporus spp.[1]

Materials:

-

Dried and ground fruiting bodies of Pycnoporus cinnabarinus

-

Solvents: Petroleum ether, Dichloromethane, Acetone, Ethyl acetate

-

Ultrasonic bath

-

Centrifuge

-

Rotary vacuum evaporator

-

Filter paper (e.g., Whatman No. 4)

-

Ultrapure water

Procedure:

-

Successive Solvent Extraction: a. Submerge the ground fungal powder in petroleum ether (approx. 1:30 w/v). b. Sonicate for 10 minutes to extract nonpolar compounds. c. Filter the mixture and collect the biomass. Repeat this step three times. d. Repeat the process (steps a-c) sequentially with dichloromethane and then with acetone. The reddish-orange this compound will primarily be in the acetone fraction.

-

Solvent Evaporation: a. Combine the acetone filtrates. b. Remove the acetone using a rotary vacuum evaporator at 40°C.

-

Purification: a. Re-dissolve the crude acetone extract in a minimal amount of fresh acetone using an ultrasonic bath. b. Centrifuge at 2000 x g for 5 minutes to pellet insoluble material. c. Transfer the supernatant to a new flask. d. Dilute the solution with ultrapure water (approx. 1:10 v/v) and evaporate the acetone under reduced pressure. This compound will precipitate. e. The precipitate can be further purified using chromatographic techniques (e.g., column chromatography or HPLC) if necessary.

Caption: Workflow for the extraction and purification of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to determine the MIC of this compound against a target bacterium.[15][16]

Materials:

-

Purified this compound

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Solvent for this compound (e.g., DMSO), sterile

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

-

Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution. c. Transfer 100 µL from the first well to the second well, mix, and continue this two-fold serial dilution across the row. Discard 100 µL from the last well.

-

Inoculation: a. Dilute the overnight bacterial culture to a standardized concentration (e.g., 1 x 10^6 CFU/mL). b. Add 10 µL of the diluted bacterial suspension to each well (final concentration ~5 x 10^5 CFU/mL).

-

Controls: Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm with a microplate reader.

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3: Assessment of Antioxidant Activity (DPPH Assay)

This protocol measures the free radical scavenging capacity of this compound using the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[17][18]

Materials:

-

Purified this compound

-

DPPH solution (e.g., 0.004% in ethanol or methanol)

-

Ethanol or Methanol

-